molecular formula C14H16Cl2N2O2S2 B2607340 2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1211019-34-9

2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2607340
CAS No.: 1211019-34-9
M. Wt: 379.31
InChI Key: QYARIOIYWQZOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use by qualified laboratory personnel. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Benzenesulfonamide scaffolds are recognized for their diverse biological activities and significant research value. Structurally, this compound incorporates a 2,5-dichlorobenzenesulfonamide group, a motif found in compounds studied for their fungicidal potential against agricultural pathogens . The molecule is also functionalized with a thiophene ring, a sulfur-containing heterocycle that is a common feature in many commercial fungicides and is frequently investigated as a bioisostere for benzenoid rings, often leading to enhanced biological activity . The presence of a dimethylamino ethyl linker suggests potential for interaction with biological targets, making this compound a candidate for investigation in various biochemical pathways. Researchers may explore this molecule as a lead compound or intermediate in several areas, including the development of novel agrochemicals given the established activity of related structures . Furthermore, benzenesulfonamide derivatives are investigated in pharmaceutical research for modulating critical cellular pathways. For instance, some novel benzenesulfonamides have been reported to have an inhibitory effect on mTORC1 (Mammalian target of rapamycin complex 1), a key regulator of cell growth and proliferation, which is a target of interest in areas such as cancer, neurodegenerative diseases, and metabolic disorders . Its exact mechanism of action and specific research applications should be empirically determined by the investigator.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2S2/c1-18(2)12(13-4-3-7-21-13)9-17-22(19,20)14-8-10(15)5-6-11(14)16/h3-8,12,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYARIOIYWQZOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the thiophene derivative: This can be achieved through the reaction of thiophene with appropriate reagents to introduce the desired substituents.

    Introduction of the dimethylamino group: This step may involve the reaction of the thiophene derivative with dimethylamine under suitable conditions.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs:

Sulfonamide derivatives with varied aromatic substituents

Amine-containing compounds with dimethylaminoethyl groups

Thiophene-ethylamine pharmacophores

Table 1: Key Structural and Functional Comparisons
Compound Name / Class Key Substituents/Features Reactivity/Property Insights Reference
Target compound 2,5-dichlorobenzenesulfonamide; thiophene-ethyl-dimethylamine Potential enhanced lipophilicity and enzyme inhibition due to Cl and thiophene
Ethyl 4-(dimethylamino) benzoate Benzoate ester; dimethylamino group Higher degree of conversion in resin cements vs. methacrylate analogs
2-(Dimethylamino) ethyl methacrylate Methacrylate; dimethylaminoethyl Lower reactivity in resins, improved with DPI co-initiator
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate Thiophene-ethylamine; sulfonate group Pharmacopeial listing suggests therapeutic relevance; sulfonate may reduce membrane permeability vs. sulfonamide
Key Findings:
  • Amine Group Influence: The 2-(dimethylamino)ethyl moiety in the target compound likely enhances solubility and basicity compared to simpler amines. Evidence from resin studies shows that ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in conversion efficiency, suggesting that the positioning and steric environment of the dimethylamino group critically affect reactivity .
  • Thiophene vs. Other Aromatic Systems: Thiophene’s electron-rich nature may improve π-π stacking in biological targets compared to benzene or naphthalene derivatives.
  • Chlorine Substitution: The 2,5-dichloro pattern on the benzene ring may increase electrophilicity and metabolic stability relative to non-halogenated analogs, a common strategy in drug design to modulate pharmacokinetics.

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